Radalbuvir EC50 Against HCV Genotype 1b Replicon: 3.2 nM vs. Dasabuvir 8.5 nM (2.7-Fold Higher Potency)
In a direct head-to-head replicon assay, radalbuvir exhibited an EC50 of 3.2 nM against the HCV genotype 1b (Con1) subgenomic replicon, while the closest in-class comparator dasabuvir showed an EC50 of 8.5 nM under identical conditions [1]. This represents a 2.7-fold increase in potency.
| Evidence Dimension | Antiviral EC50 |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Dasabuvir: 8.5 nM |
| Quantified Difference | 2.7-fold more potent |
| Conditions | HCV genotype 1b (Con1) subgenomic replicon in Huh-7 cells, 72h treatment, luciferase readout |
Why This Matters
For researchers requiring maximum potency against the most prevalent HCV genotype (GT1b), radalbuvir provides a quantifiably superior starting point, reducing required compound concentration and minimizing off-target effects risk.
- [1] Lemm, J. A., et al. (2016). In vitro activity of radalbuvir, a novel non-nucleoside NS5B inhibitor, against a panel of HCV replicons. Antiviral Research, 132, 172-179. View Source
